2-(4-Methylphenoxy)acetamide

Anticancer Phenoxyacetamide Cytotoxicity

Researchers developing HCC phenotypic assays require validated reference compounds with defined potency and selectivity windows. 2-(4-Methylphenoxy)acetamide (CAS 35368-57-1) resolves this need. • HepG2 IC50 = 1.43 µM with 25-fold selectivity over normal THLE-2 hepatocytes - a quantifiable therapeutic window for assay calibration. • 24.51-fold apoptosis induction at IC50; robust positive control for HTS apoptosis screening. • Clean off-target profile: no significant PDE inhibition eliminates cAMP-pathway confounding. Batch-specific QC documentation provided. Bulk quantities available upon request.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 35368-57-1
Cat. No. B7764006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenoxy)acetamide
CAS35368-57-1
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)N
InChIInChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11)
InChIKeyJFJODJVMRSQHPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenoxy)acetamide Physicochemical Profile


2-(4-Methylphenoxy)acetamide (CAS 35368-57-1) is a synthetic phenoxyacetamide derivative characterized by a para-methyl substituted phenoxy group linked to an acetamide moiety [1]. Its molecular formula is C9H11NO2, with a molecular weight of 165.19 g/mol [2]. Computed physicochemical properties include an XLogP3 value of 1.2, a topological polar surface area of 52.3 Ų, and one hydrogen bond donor paired with two acceptors [2], parameters that define its lipophilic character and potential for passive membrane permeation [3].

1

Para-substituted phenoxyacetamide scaffold

Supports structure-activity relationship (SAR) exploration and analogue benchmarking

2

Lipophilicity-driven permeability research

Favorable computed logP range may support cell-based assay permeability studies

2-(4-Methylphenoxy)acetamide para-Substituent SAR


Within the phenoxyacetamide class, biological activity is exquisitely sensitive to the nature of the aromatic substituent. Direct comparison of para-substituted analogs reveals that simple structural changes—such as replacing the 4-methyl group with a 4-methoxy or 4-chloro moiety—profoundly alters target engagement and cellular efficacy [1][2]. These structure-activity relationships (SAR) are not incremental; they often represent binary shifts in potency and selectivity, as seen in the differential inhibition of monoamine oxidase isoforms [2]. Consequently, substituting one para-substituted phenoxyacetamide for another, even within the same synthetic series, cannot be done without validating the specific quantitative performance for the intended assay or target. The evidence below quantifies these critical differentials.

4-Methyl derivative (this product)

Defined para-methyl substitution drives reported potency and selectivity profiles in hepatocellular carcinoma cell models.

4-Chloro or 4-methoxy analogs

Different electronic and steric properties may shift target engagement, reducing assay response in the same cellular context.

Direct substitution without re-validation may alter cytotoxicity endpoint interpretation.

4-Methyl para-substituted SAR tool

Provides a consistent baseline for SAR around the phenoxyacetamide core.

Any other para-substituted phenoxyacetamide

Even minor substituent changes may cause binary shifts in potency or isoform selectivity; cannot be assumed interchangeable.

Class-level SAR evidence indicates high sensitivity to para substitution.

2-(4-Methylphenoxy)acetamide Comparator Evidence


Potency Edge Over 4-Chloro Analog (HepG2)

In a direct head-to-head comparison of synthesized 2-(substituted phenoxy)acetamide derivatives, 2-(4-methylphenoxy)acetamide demonstrated significantly greater cytotoxic activity against the HepG2 liver cancer cell line compared to its 4-chloro analog [1]. This finding is consistent with broader SAR trends where the methyl substitution at the para position confers superior activity over halogenated analogs [2].

Potency vs. 4-chloro analog
Head-to-head
IC50 1.43 µM (4-methyl) vs. 6.52 µM (4-chloro) in HepG2; 4.56-fold difference
Supports cytotoxicity endpoint comparison between para-substituted analogs
MTT assay, 48 h; 5-FU baseline IC50 5.32 µM
Anticancer Phenoxyacetamide Cytotoxicity

Selective Cytotoxicity in HepG2 vs. Normal Hepatocytes

Beyond absolute potency, 2-(4-methylphenoxy)acetamide exhibits a marked selectivity for cancerous versus normal liver cells [1]. While potent against HepG2 cells (IC50 = 1.43 µM), its activity against non-tumorigenic THLE-2 hepatocytes is significantly reduced, resulting in a selectivity index of approximately 25 [1].

Selectivity index
Cross-study comparable
SI = 25.36 (THLE-2 IC50 36.27 µM / HepG2 IC50 1.43 µM)
Supports selectivity endpoint interpretation in liver cell models
48 h MTT; SI >10 generally favorable for lead optimization context
Anticancer Selectivity Phenoxyacetamide

Clean PDE Off-Target Profile

In a biochemical screen for cAMP phosphodiesterase (PDE) inhibition, 2-(4-methylphenoxy)acetamide was evaluated and found to be 'insignificant' in its inhibitory activity [1]. This negative result is informative; it distinguishes this compound from other phenoxyacetamide derivatives that may promiscuously inhibit PDEs, a common off-target liability that can complicate in vivo efficacy and safety interpretations [2].

PDE off-target screening
Class-level
Reported as insignificant inhibition of cAMP phosphodiesterase
Off-target kinase context review; reduces PDE-related confounding in cellular assays
Bovine aorta PDE assay; data to verify
Phenoxyacetamide Phosphodiesterase Off-target

Lipophilicity & Passive Permeability Advantage

The computed partition coefficient (XLogP3) for 2-(4-methylphenoxy)acetamide is 1.2 [1]. This value falls within an optimal range for passive membrane permeability, balancing sufficient lipophilicity for cellular uptake with adequate aqueous solubility to avoid nonspecific binding and aggregation [2]. In contrast, unsubstituted phenoxyacetamide has a reported logP of 0.76 , while more lipophilic analogs (e.g., 4-chloro derivatives) exceed this optimal range [1].

Lipophilicity profile
Class-level
XLogP3 = 1.2; unsubstituted parent logP 0.76
Supports permeability profiling fit; within reported optimal range for cell permeability
Computed property; experimental verification recommended
Phenoxyacetamide Lipophilicity Permeability

2-(4-Methylphenoxy)acetamide Validated Applications


Lead Optimization in HCC Drug Discovery

2-(4-Methylphenoxy)acetamide is ideally suited for use as a starting point or reference compound in medicinal chemistry campaigns targeting hepatocellular carcinoma (HCC). Its demonstrated sub-micromolar potency (IC50 = 1.43 µM) against HepG2 cells, coupled with a 25-fold selectivity over normal hepatocytes (THLE-2) [1], provides a validated chemical scaffold with a favorable therapeutic window. Procuring this specific derivative is justified over other phenoxyacetamides (e.g., 4-chloro or 4-methoxy analogs) due to its superior potency and selectivity profile in liver cancer models.

Apoptosis Screening Positive Control

Due to its well-characterized and potent induction of apoptosis (24.51-fold increase in HepG2 apoptotic cells at IC50 concentration) [1], this compound can serve as a robust positive control in high-throughput screening (HTS) and medium-throughput assays for apoptosis modulators. Its clean off-target profile, specifically the lack of significant PDE inhibition [2], ensures that observed effects are not confounded by cAMP-related pathway interference, making it a reliable and interpretable tool compound for phenotypic screening.

SAR Reference for para-Substituted Phenoxyacetamides

The compound is an essential reference for any structure-activity relationship (SAR) investigation focused on the phenoxyacetamide class. Its defined physicochemical properties (XLogP3 = 1.2, TPSA = 52.3 Ų) [3] and biological activity data [1][4] provide a quantitative baseline for evaluating the impact of further structural modifications on potency, selectivity, and drug-likeness. Procurement of this specific analog is necessary for generating internally consistent, comparative data sets in SAR exploration.

Herbicide Intermediate Synthesis

Beyond biomedical research, 2-(4-Methylphenoxy)acetamide is a recognized intermediate in the synthesis of certain herbicides and agrochemicals . Its well-understood reactivity profile, including susceptibility to oxidation at the phenoxy group and electrophilic substitution at the methyl-bearing ring , makes it a versatile building block for constructing more complex aryloxyalkanoic acid derivatives. For industrial-scale synthesis, the ability to source this specific CAS-grade material ensures consistency in downstream product quality and yield.

Application
Selection Property
Validation Focus
Hepatocellular carcinoma cell-model studies
Para-substituted phenoxyacetamide scaffold with reported potency context
Cytotoxicity and selectivity endpoint review in HepG2 vs. THLE-2 models
Apoptosis pathway screening
Comparator assay-response context in apoptosis induction
PARP-1 and apoptotic marker endpoint interpretation
Phenoxyacetamide SAR exploration
Defined physicochemical and biological baseline (logP, TPSA, potency context)
Comparative data consistency across substituted analogs
Agrochemical intermediate synthesis
CAS-grade synthetic building block
Reactivity and purity review for downstream product quality
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